1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-[2-(cyclohexylsulfanyl)ethyl]piperidine-4-carboxamide
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Overview
Description
1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-[2-(CYCLOHEXYLSULFANYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring, a carboxamide group, and both chloro and fluoro substituents on the phenyl ring. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-[2-(CYCLOHEXYLSULFANYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the sulfonyl chloride intermediate: This step involves the reaction of 2-chloro-6-fluorobenzyl alcohol with thionyl chloride to form 2-chloro-6-fluorobenzylsulfonyl chloride.
Nucleophilic substitution: The sulfonyl chloride intermediate is then reacted with piperidine-4-carboxamide in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-[2-(CYCLOHEXYLSULFANYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and reduction: The sulfonyl and carboxamide groups can undergo oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed to yield the corresponding carboxylic acid and amine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present in the molecule.
Scientific Research Applications
1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-[2-(CYCLOHEXYLSULFANYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-[2-(CYCLOHEXYLSULFANYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-fluoroanisole: A related compound with similar structural features.
(2-Chloro-6-fluorophenyl)methanesulfonyl chloride: An intermediate used in the synthesis of the target compound.
Uniqueness
1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-[2-(CYCLOHEXYLSULFANYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its combination of functional groups, which provide a wide range of reactivity and potential applications. The presence of both chloro and fluoro substituents on the phenyl ring, along with the sulfonyl and carboxamide groups, makes it a versatile molecule for various chemical and biological studies.
Properties
Molecular Formula |
C21H30ClFN2O3S2 |
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Molecular Weight |
477.1 g/mol |
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methylsulfonyl]-N-(2-cyclohexylsulfanylethyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C21H30ClFN2O3S2/c22-19-7-4-8-20(23)18(19)15-30(27,28)25-12-9-16(10-13-25)21(26)24-11-14-29-17-5-2-1-3-6-17/h4,7-8,16-17H,1-3,5-6,9-15H2,(H,24,26) |
InChI Key |
WGHPPZNXXVMKKI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)SCCNC(=O)C2CCN(CC2)S(=O)(=O)CC3=C(C=CC=C3Cl)F |
Origin of Product |
United States |
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